molecular formula C12H8F3N3O2 B2608487 3-(3-Pyridinyloxy)-5-(trifluoromethyl)-2-pyridinecarboxamide CAS No. 338759-23-2

3-(3-Pyridinyloxy)-5-(trifluoromethyl)-2-pyridinecarboxamide

Cat. No.: B2608487
CAS No.: 338759-23-2
M. Wt: 283.21
InChI Key: AGANRNMZWOEHGK-UHFFFAOYSA-N
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Description

3-(3-Pyridinyloxy)-5-(trifluoromethyl)-2-pyridinecarboxamide is a compound characterized by the presence of a pyridinyloxy group, a trifluoromethyl group, and a pyridinecarboxamide group

Scientific Research Applications

3-(3-Pyridinyloxy)-5-(trifluoromethyl)-2-pyridinecarboxamide has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Pyridinyloxy)-5-(trifluoromethyl)-2-pyridinecarboxamide typically involves the introduction of the trifluoromethyl group through radical trifluoromethylation. This process can be achieved using various reagents and catalysts under controlled conditions. For example, the trifluoromethylation of carbon-centered radical intermediates is a common method .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used can vary depending on the desired application and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions

3-(3-Pyridinyloxy)-5-(trifluoromethyl)-2-pyridinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and the nature of the compound.

Major Products Formed

The major products formed from these reactions can vary widely depending on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of new compounds with different functional groups.

Mechanism of Action

The mechanism of action of 3-(3-Pyridinyloxy)-5-(trifluoromethyl)-2-pyridinecarboxamide involves its interaction with molecular targets and pathways within a given system. The trifluoromethyl group plays a crucial role in its reactivity and interaction with other molecules. The specific pathways and targets can vary depending on the application and the system in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethylated pyridine derivatives, such as:

  • 3-(Trifluoromethyl)-2-pyridinecarboxamide
  • 5-(Trifluoromethyl)-2-pyridinecarboxamide

Uniqueness

3-(3-Pyridinyloxy)-5-(trifluoromethyl)-2-pyridinecarboxamide is unique due to the presence of both the pyridinyloxy and trifluoromethyl groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for various applications in research and industry .

Properties

IUPAC Name

3-pyridin-3-yloxy-5-(trifluoromethyl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3N3O2/c13-12(14,15)7-4-9(10(11(16)19)18-5-7)20-8-2-1-3-17-6-8/h1-6H,(H2,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGANRNMZWOEHGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)OC2=C(N=CC(=C2)C(F)(F)F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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